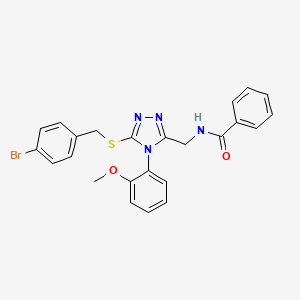

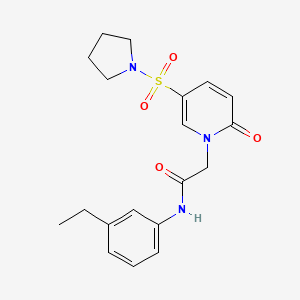

![molecular formula C17H19ClN4OS B2650456 5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-29-4](/img/structure/B2650456.png)

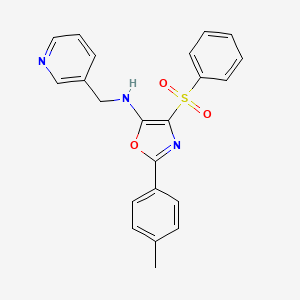

5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring, a phenyl ring, a thiazole ring, and a triazole ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by several heterocyclic rings. The piperidine ring is a six-membered ring with one nitrogen atom . The thiazole and triazole rings are both five-membered rings with multiple nitrogen atoms . The presence of these rings and the chlorine substituent on the phenyl ring could have significant effects on the compound’s chemical properties and biological activities .科学的研究の応用

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives

- Novel 1,2,4-triazole derivatives were synthesized and screened for antimicrobial activities. Some compounds showed good or moderate activity against test microorganisms, highlighting the potential of such compounds in combating infections (Bektaş et al., 2007).

Synthesis, Characterization and Biological Studies of Triazolothiadiazines and Triazolothiadiazoles

- Triazolothiadiazines and triazolothiadiazoles containing 6‐Chloropyridin‐3‐yl methyl moiety were synthesized and characterized. These compounds exhibited notable antibacterial and insecticidal activities (Holla et al., 2006).

Anticancer and Anti-inflammatory Applications

Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents

- A series of triazolopyrimidines were synthesized and showed unique anticancer properties. They promoted tubulin polymerization, resisted multiple drug resistance transporter proteins, and inhibited tumor growth in several mouse models, marking a significant advance in cancer therapy (Zhang et al., 2007).

Synthesis, Characterization and Anti-inflammatory-Analgesic Properties of 6-(α-Amino-4-chlorobenzyl)thiazolo [3,2-b]-1,2,4-triazol-5-ols

- A series of thiazolo[3,2-b]-1,2,4-triazol-5-ols were synthesized and showed high anti-inflammatory and analgesic activities without inducing gastric lesions, indicating potential for pain management and inflammation treatment (Tozkoparan et al., 2004).

Antidiabetic and Antioxidant Applications

Synthesis and Discovery of Triazolo-Pyridazine-6-yl-Substituted Piperazines as Effective Anti-diabetic Drugs

- A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for anti-diabetic properties. They exhibited significant DPP-4 inhibition, antioxidant activities, and insulinotropic activities, showcasing a potential role in diabetes management (Bindu et al., 2019).

Antihypertensive Applications

5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines as Antihypertensive Agents

- A series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines showed potential antihypertensive and diuretic activity. One compound in particular demonstrated significant antihypertensive effects through ganglionic blocking activity, offering a new avenue for hypertension treatment (Meyer et al., 1989).

将来の方向性

Future research on this compound could involve detailed studies of its synthesis, characterization, and biological activities. This could include developing efficient synthetic routes, studying its interactions with various biological targets, and assessing its potential therapeutic effects . Such studies could provide valuable insights into the compound’s potential applications in medicine or other fields.

特性

IUPAC Name |

5-[(3-chlorophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-8-3-2-4-9-21)12-6-5-7-13(18)10-12/h5-7,10,14,23H,2-4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUKUSIGHIRCDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCCCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B2650378.png)

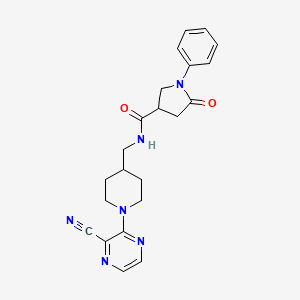

![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2650382.png)

![7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride](/img/structure/B2650385.png)